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Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used
to visualize and map the genetic material in an individual's cells, including specific genes or
portions of genes. This technique is invaluable in both basic research and clinical diagnostics,
particularly in the field of oncology. The choice of fluorescent dye is critical to the success of
FISH experiments, directly impacting signal brightness, clarity, and photostability. Fluorescent
Red Mega 485 is a specialized dye designed to excel in such applications. As a member of the
MegaStokes dye family, it is characterized by an exceptionally large Stokes shift, the difference
between its maximum excitation and emission wavelengths. This unique property offers
significant advantages for multicolor imaging and improves the signal-to-noise ratio.

Properties of Fluorescent Red Mega 485

Fluorescent Red Mega 485 is an amine-reactive dye, making it suitable for covalently labeling
nucleic acid probes for FISH.[1] Its key characteristic is its large Stokes shift, which allows it to
be excited by common short-wavelength light sources, such as a 488 nm argon laser, while
emitting at a significantly longer wavelength in the red spectrum. This large separation
minimizes spectral overlap and background autofluorescence, leading to clearer and more
distinct signals.
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Advantages of Large Stokes Shift Dyes in FISH:

e Improved Signal-to-Noise Ratio: The significant separation between excitation and emission
spectra reduces background fluorescence, leading to a clearer signal from the probe.

» Reduced Phototoxicity: Using longer wavelength emission reduces potential damage to
cells, which is particularly important for live-cell imaging applications.

o Enhanced Multicolor Imaging: The large Stokes shift minimizes crosstalk between different
fluorescent channels, simplifying multicolor experimental design and analysis.

» No Self-Quenching: The minimal overlap between absorption and emission spectra prevents
self-quenching, allowing for a more quantitative interpretation of the fluorescence signal.

Quantitative Data

While specific quantitative data for Fluorescent Red Mega 485 is not readily available, the
following table provides the known spectral properties of Fluorescent Red Mega 485 and
includes data for a spectrally similar MegaStokes dye from the same manufacturer, DY-486XL,
to offer representative performance characteristics.

Property Fluorescent Red Mega 485 DY-486XL (Representative)
Excitation Maximum (Aex) 482 nm 479 nm[2]

Emission Maximum (Aem) 559 nm 557 nm[2]

Stokes Shift ~77 nm ~78 nm

Quantum Yield (in PBS) Not available 0.781]2]

Molar Absorbance (M~icm™1) Not available 28,000[2]

Reactivity Amine-reactive NHS-ester Amine-reactive NHS-ester[2]

Protocols for FISH Microscopy using Fluorescent
Red Mega 485
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Application Example: Detection of HER2 Gene
Amplification in Breast Cancer

Amplification of the Human Epidermal Growth Factor Receptor 2 (HER2) gene is a key
biomarker in breast cancer, indicating a more aggressive disease and guiding targeted
therapies such as Herceptin® (trastuzumab).[3][4] FISH is the gold standard for assessing
HER2 amplification status.[3] This protocol outlines the use of a Fluorescent Red Mega 485-
labeled probe to detect HER2 gene amplification in formalin-fixed, paraffin-embedded (FFPE)
breast cancer tissue.

Experimental Workflow

The following diagram illustrates the major steps in the FISH protocol for detecting HER2 gene
amplification.
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Caption: Workflow for Fluorescence In

Situ Hybridization (FISH).
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Detailed Protocol

1. Sample Preparation (FFPE Tissue)

e Cut 4-5 um thick sections from the FFPE tissue block and mount them on positively charged
slides.[5]

o Deparaffinize the slides by immersing them in xylene (2 x 10 minutes).[6]

o Rehydrate the sections through a series of decreasing ethanol concentrations (100%, 90%,
70% ethanol, 5 minutes each), followed by a rinse in distilled water.[6]

2. Pretreatment

o Perform heat-induced epitope retrieval by incubating the slides in a 2X SSC solution at 98°C
for 15 minutes.[6]

 Allow slides to cool, then wash in distilled water (2 x 2 minutes).

o To permeabilize the cells, treat the sections with a pepsin solution (0.5 mg/ml in 0.01N HCI)
for 15 minutes at 37°C in a humid chamber.[6]

e Wash the slides in 2x SSC for 5 minutes.
o Fix the tissue by incubating in 1% formaldehyde for 15 minutes.[6]

e Wash again in 2x SSC for 5 minutes and then dehydrate through an ethanol series (70%,
90%, 100%, 1 minute each) and air dry.[6]

3. Probe Hybridization

o Prepare the hybridization mix containing the HER2 probe labeled with Fluorescent Red
Mega 485 and a chromosome 17 (CEP17) control probe labeled with a green fluorophore.

o Apply the probe mixture to the target area on the slide and cover with a coverslip.

o Denature the probe and the cellular DNA simultaneously by placing the slides on a hot plate
at 75°C for 10 minutes.[6]
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o Transfer the slides to a humidified chamber and incubate overnight at 37°C to allow for
hybridization.[6]

4. Post-Hybridization Washes
o Carefully remove the coverslips.

o Wash the slides in a stringent wash buffer (e.g., 0.1x SSC) at 40°C for 5 minutes to remove
non-specifically bound probes.[6]

o Perform two additional washes in 2x SSC at 40°C for 5 minutes each.[6]
5. Counterstaining and Mounting
 Allow the slides to cool to room temperature.

e Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain
the nuclei.[6]

o Place a coverslip over the sample and seal the edges.
6. Imaging and Analysis

o Examine the slides using a fluorescence microscope equipped with appropriate filter sets for
DAPI (blue), the green control probe, and Fluorescent Red Mega 485 (red).

o Capture images of at least 20 non-overlapping tumor cell nuclei.

e Analyze the images by counting the number of red (HER2) and green (CEP17) signals in
each nucleus.

e Calculate the HER2/CEP17 ratio. A ratio of > 2.0 is typically considered positive for HER2
gene amplification.[3]

Signaling Pathway Context: HER2 Amplification and
Cancer
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The detection of HER2 gene amplification by FISH provides critical information about the
underlying biology of a tumor. HERZ is a receptor tyrosine kinase that, when overexpressed
due to gene amplification, leads to the activation of downstream signaling pathways that drive
cell proliferation and survival.[7][8] Understanding this connection is vital for drug development
professionals working on targeted cancer therapies.
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Caption: HER2 signaling pathway initiated by gene amplification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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